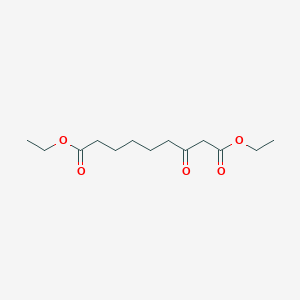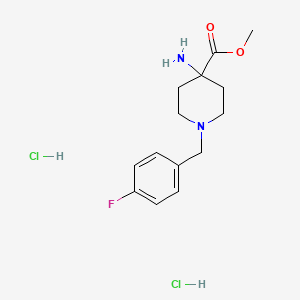
1,9-Diethyl 3-oxononanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diethyl 3-oxononanedioate is an organic compound with the molecular formula C13H22O5. It is also known as diethyl 3-oxononanedioate. This compound is a diester of nonanedioic acid (also known as azelaic acid) with an oxo group at the third carbon position. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Diethyl 3-oxononanedioate can be synthesized through the esterification of nonanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where nonanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Diethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanedioic acid and other oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diethyl 3-hydroxynonanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanedioic acid and other carboxylic acids.
Reduction: Diethyl 3-hydroxynonanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,9-Diethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,9-diethyl 3-oxononanedioate involves its reactivity as an ester and an oxo compound. The ester groups can undergo hydrolysis to form nonanedioic acid and ethanol. The oxo group can participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another diester with similar reactivity but with a shorter carbon chain.
Diethyl 3-oxopentanedioate: A similar compound with a different carbon chain length and oxo group position.
Diethyl 2-oxoheptane-1,7-dicarboxylate: A compound with a similar structure but different carbon chain length and functional groups.
Uniqueness
1,9-Diethyl 3-oxononanedioate is unique due to its specific carbon chain length and the position of the oxo group. This structural feature gives it distinct reactivity and applications compared to other similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
1117-29-9 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
diethyl 3-oxononanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-12(15)9-7-5-6-8-11(14)10-13(16)18-4-2/h3-10H2,1-2H3 |
Clé InChI |
SIHMFPGVUBQIKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)










![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
